![molecular formula C15H8N2O3S2 B12853255 Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone is a heterocyclic compound that features both furan and thiazole rings These rings are known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with another molecule of furan-2-carbaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution often uses reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution uses reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as other substituted derivatives.
科学的研究の応用
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C15H8N2O3S2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C15H8N2O3S2/c18-13(14-16-9(7-21-14)11-3-1-5-19-11)15-17-10(8-22-15)12-4-2-6-20-12/h1-8H |
InChIキー |
ODEUQQXZLODYAG-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=O)C3=NC(=CS3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



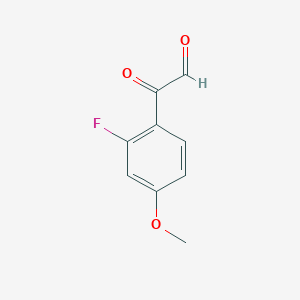
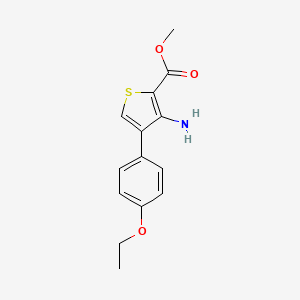
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
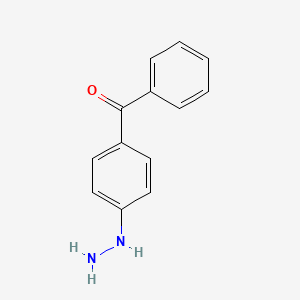
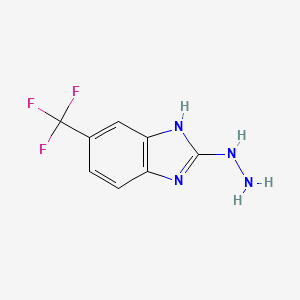
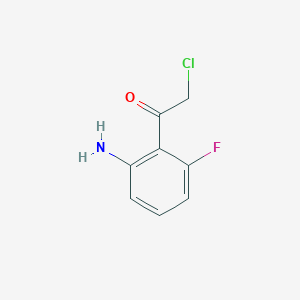
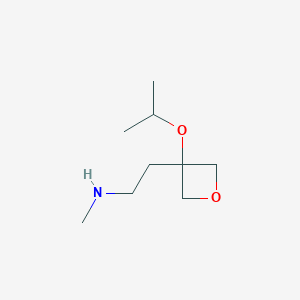
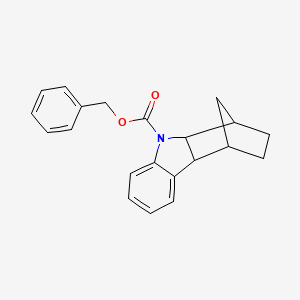
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
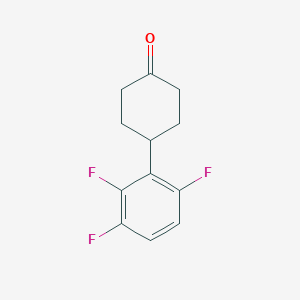
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)


